![molecular formula C16H12F2N2OS B2699476 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 864860-84-4](/img/structure/B2699476.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

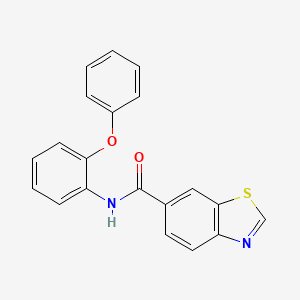

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the bond length of C1–N1 in a similar compound was found to be 1.264 (3) Å, indicating a typical C–N double bond .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, N-benzyl-4,5-dimethylbenzo[d]thiazol-2-amine, a similar compound, was reported to be a solid with a molecular weight of 268.38 .Scientific Research Applications

Synthesis and Structural Characterisation

The synthesis and structural characterisation of benzothiazole derivatives, including methods like density functional theory (DFT) for molecular geometries and vibrational frequencies, play a crucial role in understanding the physicochemical properties of these compounds. Studies on compounds such as N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide have emphasized the importance of structural motifs for potential applications in metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).

Photophysical and Electrochemical Properties

The investigation of photophysical and electrochemical properties of thiazolothiazole and benzothiazole derivatives reveals applications in optoelectronics, electron transfer sensing, and photochemical applications. The synthesis of thiazolothiazole derivatives exhibiting strong fluorescence and reversible electrochromism suggests their potential for multifunctional uses in optoelectronic devices (Woodward et al., 2017).

Antimicrobial and Anticancer Activity

Several benzothiazole derivatives have been synthesized and screened for antimicrobial and anticancer activity. For instance, derivatives incorporating the thiazole ring have shown potential therapeutic intervention against microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013). Furthermore, benzothiazole acylhydrazones have been studied for their anticancer activity, indicating the versatility of benzothiazole scaffolds in drug discovery (Osmaniye et al., 2018).

Aggregation-Induced Emission Enhancement

Research into the solid-state properties of benzoxazole and benzothiazole derivatives has led to the discovery of aggregation-induced emission enhancement (AIEE) phenomena. This finding is significant for the development of new materials for optical and electronic applications, where the control of light-emitting properties is crucial (Qian et al., 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, compounds 8b and 9b with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

Future Directions

The future directions of research on similar compounds have been suggested . For instance, it was suggested to focus on modifying the left wing of the compound, starting from the isosteric replacement of the sulfur with the oxygen (compound 10) and then moving to the removal of one carbon at the central ring to obtain an indene derivative (compound 17) .

properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-8-6-7-12-14(9(8)2)19-16(22-12)20-15(21)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKJJYFLURXUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699405.png)

![2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide](/img/structure/B2699411.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2699412.png)

![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)